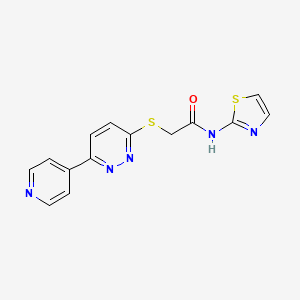![molecular formula C21H23N3O2 B2368646 2-乙基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丁酰胺 CAS No. 898455-24-8](/img/structure/B2368646.png)
2-乙基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” is a chemical compound with the molecular formula C21H23N3O2 . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with appropriate acid chlorides . The resulting substituted anthranilates undergo cyclization to form benzoxazinones, which can then be treated with ammonia solution to yield the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The compound also contains an ethyl group and a phenyl group attached to the nitrogen atom of the quinazolinone core .Chemical Reactions Analysis
Quinazolinone derivatives are known to undergo various chemical reactions. For instance, the reactivity of the 2-methyl group, the 3-amino group, and the electrophilic substitution of the quinazolinone ring can be modified by different substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” include a molecular weight of 323.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 71 Ų .科学研究应用
神经激肽-1 受体拮抗剂
喹唑啉酮衍生物已被确认为有效的促神经激肽-1 (NK1) 受体拮抗剂。这些化合物在前临床试验中显示出与呕吐(恶心和呕吐)和抑郁症的临床结果相关的显着疗效,展示了它们在静脉和口服临床给药方面的潜力,而没有具体说明药物使用和剂量信息 (Harrison 等人,2001)。
抗癌剂
基于喹唑啉酮的衍生物对包括宫颈癌、肺腺癌和三阴性乳腺癌细胞在内的各种人癌细胞系表现出有效的细胞毒活性。它们抑制 VEGFR-2 和 EGFR 酪氨酸激酶的能力突出了它们作为有效抗癌剂的潜力,这可能导致新的治疗策略 (Riadi 等人,2021)。
抗菌剂
新合成的喹唑啉酮化合物对包括大肠杆菌、金黄色葡萄球菌和白色念珠菌在内的一系列病原体表现出有希望的抗菌和抗真菌活性。这突出了喹唑啉酮衍生物在开发新的抗菌治疗中的潜力 (Desai 等人,2007)。
ADP-核糖基转移酶抑制剂
喹唑啉酮衍生物已被确认为 ADP-核糖基转移酶 3 (ARTD3/PARP3) 的抑制剂,表明立体化学对选择性和效力的重要性。这些化合物对于研究 ADP-核糖基化非常重要,并且可以导致开发用于治疗应用的选择性抑制剂 (Lindgren 等人,2013)。
未来方向
The future directions for the study of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .
作用机制
Mode of Action
It is known that quinazolinone derivatives, to which this compound belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities associated with quinazolinone derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXOZXVZBYSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)
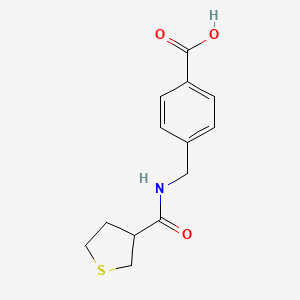
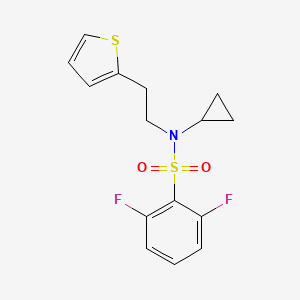
![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
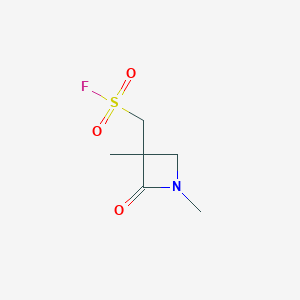
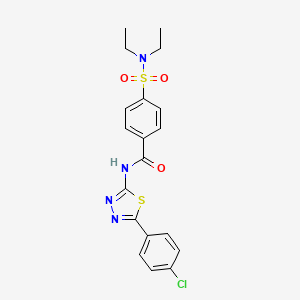
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)
